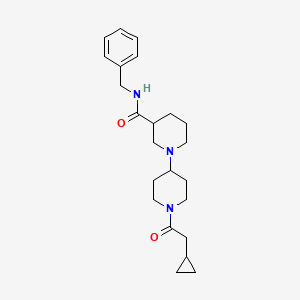
N-(2-ethoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This would typically involve identifying the compound’s IUPAC name, its molecular formula, and its structure. The structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. Spectroscopic properties can also be analyzed .作用机制
The exact mechanism of action of N-(2-ethoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide 57283 is not fully understood. However, it has been proposed that it may exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators (Kumar et al., 2007). Additionally, this compound 57283 may induce apoptosis in cancer cells by activating the caspase pathway (Sahu et al., 2013).
Biochemical and Physiological Effects
This compound 57283 has been shown to have anti-inflammatory and analgesic effects in animal models. It has been reported to reduce paw edema and pain in rats (Kumar et al., 2007). Additionally, this compound 57283 has been shown to inhibit the growth of cancer cells in vitro (Sahu et al., 2013).
实验室实验的优点和局限性
One advantage of using N-(2-ethoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide 57283 in lab experiments is its potential therapeutic applications. Its anti-inflammatory and analgesic effects make it a promising candidate for the development of new drugs for pain and inflammation. Additionally, its potential as an anti-cancer agent makes it a promising candidate for cancer research. One limitation of using this compound 57283 in lab experiments is its low yield of synthesis, which may limit its availability for research purposes.
未来方向
There are several future directions for the research of N-(2-ethoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide 57283. One potential direction is the development of new drugs for pain and inflammation based on its anti-inflammatory and analgesic properties. Additionally, further research is needed to fully understand its mechanism of action and potential as an anti-cancer agent. Further research is also needed to optimize the synthesis method of this compound 57283 to increase its yield and availability for research purposes.
Conclusion
This compound 57283 is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory and analgesic effects make it a promising candidate for the development of new drugs for pain and inflammation. Additionally, its potential as an anti-cancer agent makes it a promising candidate for cancer research. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of N-(2-ethoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide 57283 involves the reaction of 3-methyl-4-hydroxy-2H-chromen-2-one with ethyl-2-bromoacetate, followed by the reaction of the resulting intermediate with 2-ethoxyaniline. The final product is obtained by the hydrolysis of the ethyl ester group using potassium hydroxide. The yield of the synthesis is reported to be around 50% (Kumar et al., 2007).
科学研究应用
N-(2-ethoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide 57283 has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory and analgesic properties in animal models (Kumar et al., 2007). Additionally, this compound 57283 has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro (Sahu et al., 2013).
安全和危害
属性
IUPAC Name |
N-(2-ethoxyphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-3-23-16-11-7-6-10-15(16)20-18(22)19(2)12-13-8-4-5-9-14(13)17(21)24-19/h4-11H,3,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREPIKKDHAWTML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-({1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)-N-methylglycinate](/img/structure/B6020371.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6020372.png)


![N-(4-{2-[2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoethoxy}phenyl)acetamide](/img/structure/B6020401.png)

![3-{1-[(phenylthio)acetyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6020429.png)
![5-methyl-N-({1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B6020436.png)
![2-chlorobenzyl 4-[2-(2-chlorobenzyl)-2H-tetrazol-5-yl]benzoate](/img/structure/B6020442.png)
![N-(2,5-difluorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6020449.png)
![2-[(isobutylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6020450.png)
![ethyl 4-(4-methoxybenzyl)-1-[(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6020459.png)
![1-{4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutyl}-2-piperidinone](/img/structure/B6020463.png)
